9-Norketo FK-506
Overview
Description
9-Norketo FK-506 is an impurity of FK-506 , a novel immunosuppressant isolated from the fermentation broth of Streptomyces tsukubaensis . It is used for pharmaceutical analytical testing .
Molecular Structure Analysis
The molecular formula of 9-Norketo FK-506 is C43H69NO11 . The molecular weight is 776.01 .Scientific Research Applications
Synthesis and Chemical Properties :
- FK-506 and its analogs, including 9-Norketo FK-506, have been a subject of interest in synthetic organic chemistry. Researchers have explored various synthetic routes and modifications to understand the structural and functional aspects of these compounds (Ireland, Highsmith, Gegnas, & Gleason, 1992); (Ireland, Gleason, Gegnas, & Highsmith, 1996).
Immunosuppressive Effects :
- FK-506, from which 9-Norketo FK-506 is derived, is known for its potent immunosuppressive properties, particularly in organ transplantation and in preventing tissue rejection. This has led to its extensive use in clinical settings (Starzl, Fung, Venkataramman, Todo, Demetris, & Jain, 1989).
Neuroprotective and Neuroregenerative Properties :
- Studies have shown that FK-506 has neuroprotective effects against neurodegenerative diseases and enhances neuroregeneration in peripheral nerve injury models. This suggests potential applications of 9-Norketo FK-506 in neurology and neurosurgery (Kumar, Kalonia, & Kumar, 2010); (Snyder, Fox, Nichols, Rickman, Hunter, Tung, & Mackinnon, 2006).
Applications in Ophthalmology :
- FK-506 has been studied for its efficacy in delaying allograft rejection in penetrating keratoplasty, suggesting potential ophthalmological applications for 9-Norketo FK-506 (Minamoto, Sakata, Okada, & Fujihara, 1995).
Investigation of Side Effects :
- Research has been conducted to understand the side effects of FK-506, such as neurotoxicity and nephrotoxicity. Understanding these effects is crucial for the safe application of its derivatives in clinical settings (Dumont, Staruch, Koprak, Siekierka, Lin, Harrison, Sewell, Kindt, Beattie, & Wyvratt, 1992).
Safety And Hazards
properties
IUPAC Name |
(1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69NO11/c1-10-13-31-19-25(2)18-26(3)20-37(52-8)40-38(53-9)22-28(5)43(50,55-40)42(49)44-17-12-11-14-32(44)41(48)54-39(29(6)34(46)24-35(31)47)27(4)21-30-15-16-33(45)36(23-30)51-7/h10,19,21,26,28-34,36-40,45-46,50H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOVJTTUBQJLEI-SZUBLZBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858221 | |
Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Norketo FK-506 | |
CAS RN |
123719-19-7 | |
Record name | (1R,8S,11S,12R,13S,16R,17E,20S,22S,23R,24R,26R)-1,13-dihydroxy-11-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-22,24-dimethoxy-12,18,20,26-tetramethyl-16-prop-2-enyl-10,27-dioxa-3-azatricyclo[21.3.1.03,8]heptacos-17-ene-2,9,15-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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